N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

kinase hinge binding structure–activity relationship heterocyclic SAR

Kinase drug discovery often lacks hinge-binding motifs beyond common pyridinyl substituents. This pyrazolyl-quinoxaline-2-carboxamide (CAS 2034604-97-0) addresses that gap with a pyrazin-2-yl-substituted pyrazole offering unique π-π stacking with conserved tyrosine residues. • Distinct pyrazin-2-yl hinge binder-underrepresented in commercial libraries-enables novel IP. • ≥95% HPLC purity from multiple suppliers ensures reproducible SAR data. • Favorable Rule-of-5 profile (logP 2.2, tPSA 90 Ų) supports HTS without excessive DMSO co-solvent.

Molecular Formula C18H15N7O
Molecular Weight 345.366
CAS No. 2034604-97-0
Cat. No. B2736249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
CAS2034604-97-0
Molecular FormulaC18H15N7O
Molecular Weight345.366
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
InChIInChI=1S/C18H15N7O/c26-18(17-12-22-13-3-1-2-4-14(13)23-17)21-8-10-25-9-5-15(24-25)16-11-19-6-7-20-16/h1-7,9,11-12H,8,10H2,(H,21,26)
InChIKeyPZXJMRUNOQCDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Baseline Procurement Profile


N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034604‑97‑0, MF C₁₈H₁₅N₇O, MW 345.366 g mol⁻¹) is a heterocyclic small molecule belonging to the pyrazolyl‑quinoxaline‑2‑carboxamide class [1]. It features a quinoxaline‑2‑carboxamide core linked via an ethyl spacer to a pyrazole ring that bears a pyrazin‑2‑yl substituent at the 3‑position. This scaffold is encompassed by the broad Markush claims of the Astex Therapeutics pyrazolyl‑quinoxaline kinase inhibitor patent family (e.g., US 2022/0135544 A1), which describes compounds targeting FGFR and related kinases for oncology applications [2]. The compound is commercially available from multiple research‑chemical suppliers at ≥95 % purity (typically HPLC‑verified), making it accessible as a screening‑collection building block or as a starting point for structure–activity relationship (SAR) exploration .

Why This Compound Cannot Be Replaced by a Generic Analog


Pyrazolyl‑quinoxaline‑2‑carboxamides are not fungible because minor changes to the heterocycle attached to the pyrazole 3‑position and to the linker length profoundly alter kinase‑hinge recognition, physicochemical properties, and metabolic stability. The pyrazin‑2‑yl group in the target compound provides an electron‑deficient π‑system capable of π–π stacking with conserved tyrosine residues (e.g., Y¹⁸⁷ in meprin α) and a hydrogen‑bond acceptor nitrogen that engages backbone amides in the ATP‑binding cleft . Replacing pyrazin‑2‑yl with pyridin‑4‑yl, thiophen‑3‑yl, or imidazol‑2‑yl changes the number, position, and basicity of heteroatoms, which can shift kinase selectivity profiles and alter inhibitory potency [1]. Likewise, the ethyl linker between the pyrazole and the quinoxaline carboxamide influences conformational entropy and metabolic stability relative to methylene‑linked or rigidified analogs; even subtle linker modifications have been shown to change subcutaneous bioavailability from ~57–65 % to 82–103 % in murine models for related chemotypes . These structure‑dependent effects mean that substituting the target compound with a close analog without experimental validation risks losing target engagement, introducing off‑target liabilities, or altering pharmacokinetic behaviour.

Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Acceptor Capacity: Pyrazinyl vs. Pyridinyl and Thiophenyl Analogs

The target compound carries a pyrazin‑2‑yl substituent that provides two aromatic nitrogen atoms (positions 1 and 4) capable of acting as hydrogen‑bond acceptors. In contrast, the pyridin‑4‑yl analog (CAS 2034354‑12‑4) offers only one pyridine nitrogen, while the thiophen‑3‑yl analog (CAS 2034451‑92‑6) contains no nitrogen acceptor in the five‑membered ring . This difference is critical for kinase‑hinge recognition: molecular docking studies on related quinoxaline‑pyrazole hybrids indicate that the pyrazine nitrogen atoms form hydrogen bonds with backbone amides in the ATP‑binding cleft, a feature that stabilizes the inhibitor–enzyme complex . Reducing the number of H‑bond acceptors at this position can weaken hinge binding and may shift selectivity among kinase family members.

kinase hinge binding structure–activity relationship heterocyclic SAR

Lipophilicity and Polar Surface Area Differentiation

The target compound exhibits a calculated logP of 2.164 and a topological polar surface area (tPSA) of 90 Ų, reflecting the balance between the lipophilic quinoxaline core and the polar pyrazine‑pyrazole‑carboxamide ensemble [1]. The pyridin‑4‑yl analog (MF C₁₉H₁₆N₆O, MW 344.4 g mol⁻¹) is expected to be slightly more lipophilic due to the replacement of pyrazine with pyridine and an additional carbon atom, while the thiophen‑3‑yl analog (MF C₁₈H₁₅N₅OS) replaces one nitrogen with sulfur, increasing lipophilicity and lowering tPSA. These differences in logP and tPSA can shift aqueous solubility and passive membrane permeability, parameters that directly affect cellular assay performance and in vivo exposure . For a compound intended for kinase‑focused screening, the tPSA of 90 Ų places it within the typical range for orally bioavailable kinase inhibitors (generally tPSA < 140 Ų), while the moderate logP (~2.2) suggests adequate aqueous solubility for biochemical assay formats.

physicochemical property prediction drug-likeness ADME profiling

EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Evidence

Although no direct EGFR IC₅₀ has been published for the target compound, structurally related quinoxaline–pyrazole hybrids have demonstrated nanomolar EGFR tyrosine kinase inhibition. In one study, three pyrazole‑bearing quinoxaline derivatives (5f, 5g, 5h) inhibited EGFR with IC₅₀ values of 395.1 nM, 286.9 nM, and 229.4 nM, respectively, compared with the reference drug erlotinib . Molecular docking of these compounds showed that the pyrazole ring occupies the adenine‑binding region of the ATP pocket while the quinoxaline carboxamide forms hydrogen bonds with hinge residues. The target compound’s pyrazin‑2‑yl substituent is expected to engage the same hinge region through its dual nitrogen atoms, potentially tightening ATP‑site complementarity. Importantly, the target compound retains the 1H‑pyrazol‑1‑yl attachment that mimics the adenine‑binding motif of ATP; comparative studies with 1H‑pyrazol‑3‑yl regioisomers have shown a ~4‑fold drop in potency due to suboptimal orientation .

EGFR kinase inhibition cancer cell line screening ATP-competitive inhibitor

Multi-Kinase Profile Potential of the Pyrazolyl-Quinoxaline Scaffold

The pyrazolyl‑quinoxaline‑2‑carboxamide scaffold is recognized for its potential to inhibit multiple kinases simultaneously. A representative pyrazole derivative (Compound 6) from a closely related series showed activity against AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ when screened at 100 μM concentration . Molecular docking simulations confirmed a common mode of interaction at ATP‑binding sites across these kinases, suggesting that the heterocyclic core provides a versatile hinge‑binding motif. The Astex patent family (e.g., US 2022/0135544 A1) explicitly claims pyrazolyl‑quinoxaline derivatives as FGFR kinase inhibitors for oncology indications, further supporting a multi‑kinase or polypharmacology profile for this chemotype [1]. The target compound’s pyrazin‑2‑yl group may modulate the selectivity fingerprint within this kinase panel relative to other 3‑substituted pyrazole analogs.

multi-kinase inhibition polypharmacology cancer kinome profiling

Ethyl Linker Geometry and Conformational Flexibility

The target compound incorporates an ethyl (–CH₂CH₂–) linker between the pyrazole N1 and the quinoxaline‑2‑carboxamide nitrogen. This differs from several closely related analogs that use a methylene (–CH₂–) linker (e.g., N‑((3‑(furan‑2‑yl)pyrazin‑2‑yl)methyl)quinoxaline‑2‑carboxamide, CAS 2034498‑77‑4) or longer spacers [1]. Conformational studies on helix‑stabilized analogs with rigidified linkers demonstrate that linker flexibility directly impacts bioavailability: flexible linkers yield 57–65 % subcutaneous bioavailability in murine models, while rigidified linkers achieve 82–103 % . The ethyl linker provides an intermediate degree of conformational freedom, allowing the pyrazole‑pyrazine unit to sample multiple binding‑competent orientations without incurring the entropic penalty of a methylene linker or the excessive flexibility of a propyl spacer. Additionally, molecular dynamics simulations suggest that ethyl (C2) spacers enhance selectivity by enabling deeper penetration into hydrophobic binding pockets, as observed in meprin α inhibitors .

linker SAR metabolic stability conformational analysis

Absence of Published Direct Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and the ZINC database confirms that no primary research publication or patent example currently reports direct, quantitative biochemical activity data (IC₅₀, Kd, EC₅₀, etc.) for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide (CAS 2034604‑97‑0) [1]. The ZINC20 entry for this compound (ZINC000120059887) lists no known activity in ChEMBL 20 and no reported publications [1]. Likewise, no clinical trial involvement has been detected [1]. The compound appears to be a commercially available screening compound that has not yet been the subject of published biological evaluation. Consequently, all differentiation claims in this guide are based on class‑level inference from structurally related pyrazolyl‑quinoxaline‑2‑carboxamides and on calculated physicochemical properties, rather than on direct head‑to‑head experimental comparisons involving the target compound itself.

data gap analysis evidence quality assessment compound prioritization

Recommended Research and Industrial Application Scenarios


Kinase-Focused Scaffold-Hopping Library Design

The target compound is well‑suited as a scaffold‑hopping starting point for kinase inhibitor discovery programs, particularly those targeting FGFR, EGFR, or VEGFR families. Its pyrazin‑2‑yl‑substituted pyrazole provides a hydrogen‑bond‑rich hinge‑binding motif distinct from the more common pyridinyl or phenyl substituents found in many commercial kinase inhibitor collections . The ethyl linker and quinoxaline‑2‑carboxamide core offer additional vectors for vector‑based library enumeration. When procuring for a kinase‑focused screening deck, this compound fills a structural niche that is underrepresented in publicly available kinase inhibitor sets, potentially yielding novel intellectual property [1].

Physicochemical Property-Driven Hit Identification

With a calculated logP of 2.164 and tPSA of 90 Ų, the target compound resides within property space considered favorable for oral bioavailability (Rule‑of‑5 compliant: MW < 500, logP < 5, HBD = 1 < 5, HBA = 7 < 10) [2]. Its moderate lipophilicity and balanced polar surface area make it suitable for high‑throughput biochemical screening without excessive DMSO co‑solvent requirements. For procurement officers building hit‑discovery libraries, this compound offers a favorable developability profile relative to more lipophilic pyridin‑4‑yl or thiophen‑3‑yl analogs, which may exhibit poorer aqueous solubility and higher protein binding .

Comparative Selectivity Profiling of Pyrazole Regioisomers

The target compound features the 1H‑pyrazol‑1‑yl connectivity (pyrazole N1 attached to the ethyl linker), which class‑level evidence indicates is essential for maintaining ATP‑competitive potency; 1H‑pyrazol‑3‑yl regioisomers exhibit an approximately 4‑fold reduction in activity . Researchers investigating structure–kinase selectivity relationships can use this compound alongside its 1H‑pyrazol‑3‑yl analog to map the impact of pyrazole connectivity on kinome‑wide selectivity. Such head‑to‑head profiling can inform the design of more selective kinase inhibitors by establishing whether the regioisomeric switch alters off‑target kinase engagement .

Synthetic Diversification at Pyrazine and Quinoxaline Positions

The compound serves as a versatile synthetic intermediate for medicinal chemistry SAR campaigns. The pyrazine ring at the pyrazole 3‑position offers positions for further functionalization (e.g., halogenation, cross‑coupling), while the quinoxaline core can be substituted at the 6‑ and 7‑positions to modulate electronic properties and steric bulk [3]. For industrial procurement, the compound’s commercial availability at ≥95 % purity from multiple vendors ensures reliable supply for multi‑step derivatization programs . This contrasts with custom‑synthesized analogs, which may require longer lead times and higher costs for initial SAR exploration.

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